molecular formula C16H24N2O B1418504 3-[(4-Phenylbutan-2-yl)amino]azepan-2-one CAS No. 1214106-64-5

3-[(4-Phenylbutan-2-yl)amino]azepan-2-one

Cat. No. B1418504
CAS RN: 1214106-64-5
M. Wt: 260.37 g/mol
InChI Key: NJOZBIQLKIEQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(4-Phenylbutan-2-yl)amino]azepan-2-one” is a chemical compound with the molecular formula C16H24N2O . It has a molecular weight of 260.37 .


Molecular Structure Analysis

The molecular structure of “3-[(4-Phenylbutan-2-yl)amino]azepan-2-one” consists of a seven-membered azepanone ring with an amine group attached to the third carbon and a phenylbutan-2-yl group attached to the nitrogen .

Scientific Research Applications

Tetrazole-Containing Derivatives

Research on molecules related to 3-[(4-Phenylbutan-2-yl)amino]azepan-2-one, such as 4-amino-3-phenylbutanoic acid, has led to the preparation of tetrazole-containing derivatives. These derivatives were developed through reactions that replaced terminal amino groups with tetrazol-1-yl fragments, yielding compounds like 4-(tetrazol-1-yl)-3phenylbutanoic acid and methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanate (Putis, Shuvalova, & Ostrovskii, 2008).

Azepane Isomers Analysis

Azepane isomers, structurally similar to 3-[(4-Phenylbutan-2-yl)amino]azepan-2-one, have been analyzed in various studies. For instance, the benzoylindole and azepane isomer of AM-2233 were identified and quantified using techniques like liquid chromatography and mass spectrometry (Nakajima et al., 2012).

PKB Inhibitors

Novel azepane derivatives have been evaluated as inhibitors of protein kinase B (PKB-alpha) and protein kinase A (PKA). These derivatives, including various azepane-related structures, were found to have significant inhibitory activity and plasma stability, indicating potential therapeutic applications (Breitenlechner et al., 2004).

Synthesis of Benzo[b]azepin-3-ones

A phosphine-catalyzed methodology has been reported for the synthesis of benzo[b]azepin-3-ones, which are structurally related to 3-[(4-Phenylbutan-2-yl)amino]azepan-2-one. This method is significant for the construction of these compounds, which function as angiotensin-converting enzyme inhibitors (Zhang, Cai, Hong, & Kwon, 2019).

Schiff Base Ligands

Research into Schiff base ligands derived from 1,2-diaminopropane and 1-phenylbutane-1,3-dione has led to the development of nickel(II) and copper(II) complexes. These complexes have potential applications in various chemical processes (Bhowmik, Drew, & Chattopadhyay, 2011).

properties

IUPAC Name

3-(4-phenylbutan-2-ylamino)azepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-13(10-11-14-7-3-2-4-8-14)18-15-9-5-6-12-17-16(15)19/h2-4,7-8,13,15,18H,5-6,9-12H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOZBIQLKIEQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC2CCCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Phenylbutan-2-yl)amino]azepan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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